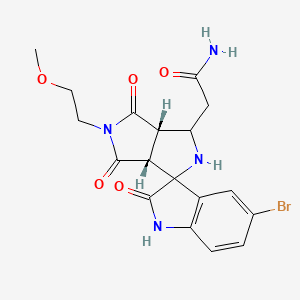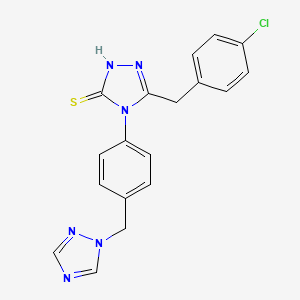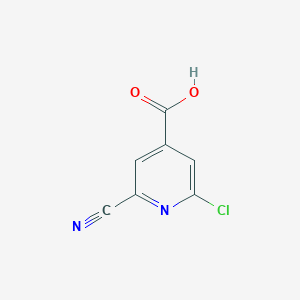
C18H19BrN4O5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound C18H19BrN4O5 is a complex organic molecule with a molecular weight of 451.271 g/mol. It contains carbon (C), hydrogen (H), bromine (Br), nitrogen (N), and oxygen (O) atoms. This compound is not widely recognized in common chemical literature, suggesting it may be a specialized or research-focused molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthetic routes for C18H19BrN4O5 would likely involve multi-step organic synthesis, starting from simpler precursors. The specific conditions would depend on the desired pathway, but could include:
Halogenation reactions: to introduce bromine.
Amination reactions: to incorporate nitrogen atoms.
Esterification or amidation reactions: to form the carboxylic acid and amide functionalities.
Industrial Production Methods
Industrial production would require optimization of these synthetic routes for scalability and cost-effectiveness. This might involve:
Catalysts: to improve reaction efficiency.
Solvent selection: to enhance solubility and reaction rates.
Purification techniques: such as recrystallization or chromatography to achieve high purity.
Analyse Des Réactions Chimiques
Types of Reactions
C18H19BrN4O5: could undergo various types of chemical reactions, including:
Oxidation: : Converting alcohols to ketones or aldehydes.
Reduction: : Reducing nitro groups to amines.
Substitution: : Replacing bromine with other functional groups.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: : Using reducing agents like hydrogen gas (H2) with a palladium catalyst or tin (Sn) and hydrochloric acid (HCl).
Substitution: : Using nucleophiles like sodium iodide (NaI) in acetone for nucleophilic substitution.
Major Products Formed
Oxidation: : Ketones or aldehydes.
Reduction: : Amines.
Substitution: : Iodides or other substituted products.
Applications De Recherche Scientifique
C18H19BrN4O5: could have various applications in scientific research, including:
Chemistry: : As a building block for synthesizing more complex molecules.
Biology: : Studying the effects of bromine-containing compounds on biological systems.
Medicine: : Potential use in drug development or as a pharmacological tool.
Industry: : Use in material science or as a chemical intermediate.
Mécanisme D'action
The mechanism by which C18H19BrN4O5 exerts its effects would depend on its specific biological targets. Potential pathways could involve:
Enzyme inhibition or activation: : Interacting with specific enzymes to modulate their activity.
Receptor binding: : Binding to receptors to trigger or inhibit cellular responses.
Signal transduction: : Influencing intracellular signaling pathways.
Comparaison Avec Des Composés Similaires
C18H19BrN4O5: can be compared to other bromine-containing compounds, such as:
Bromobenzene: : A simpler aromatic compound with a bromine atom.
Brominated pharmaceuticals: : Other bromine-containing drugs used in medicine.
This compound: is unique due to its complex structure and multiple functional groups, which may offer distinct chemical and biological properties compared to simpler bromine compounds.
Propriétés
Formule moléculaire |
C18H19BrN4O5 |
|---|---|
Poids moléculaire |
451.3 g/mol |
Nom IUPAC |
2-[(3aR,6aS)-5'-bromo-5-(2-methoxyethyl)-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]acetamide |
InChI |
InChI=1S/C18H19BrN4O5/c1-28-5-4-23-15(25)13-11(7-12(20)24)22-18(14(13)16(23)26)9-6-8(19)2-3-10(9)21-17(18)27/h2-3,6,11,13-14,22H,4-5,7H2,1H3,(H2,20,24)(H,21,27)/t11?,13-,14+,18?/m1/s1 |
Clé InChI |
LBUKUGGBXQRUOG-JWOUMNJPSA-N |
SMILES isomérique |
COCCN1C(=O)[C@H]2[C@@H](C1=O)C3(C4=C(C=CC(=C4)Br)NC3=O)NC2CC(=O)N |
SMILES canonique |
COCCN1C(=O)C2C(NC3(C2C1=O)C4=C(C=CC(=C4)Br)NC3=O)CC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Chloro-N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]butanamide](/img/structure/B15172027.png)

![Bis{4-[(E)-(pyridin-4-yl)diazenyl]phenyl} hexanedioate](/img/structure/B15172042.png)
![{[2-Fluoro-4-(methoxycarbonyl)phenyl]sulfanyl}acetic acid](/img/structure/B15172047.png)
![{4-[([1,1'-Biphenyl]-2-yl)methyl]piperazin-1-yl}(cyclopropyl)methanone](/img/structure/B15172053.png)
![N-[(4-chlorophenyl)(2,4-difluorophenyl)methyl]ethane-1,2-diamine](/img/structure/B15172058.png)


![1H,3H-Oxazolo[3,4-a]azepin-3-one, hexahydro-1-methylene-](/img/structure/B15172079.png)

![Benzaldehyde, 4-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-2-fluoro-](/img/structure/B15172089.png)
![N-(3-((2,4-dimethoxyphenyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B15172097.png)
![2-[(3-Fluorophenyl)sulfonyl]pyridine](/img/structure/B15172099.png)
